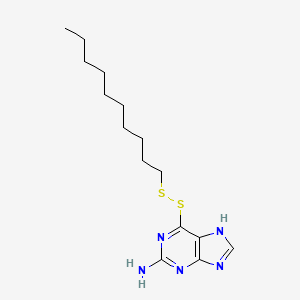

6-(Decyldithio)-1H-purin-2-amine

Descripción general

Descripción

6-(Decyldithio)-1H-purin-2-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a decyldithio group attached to the purine ring, which imparts unique chemical and physical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Decyldithio)-1H-purin-2-amine typically involves the following steps:

Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

Thioether Formation: The 6-chloropurine is reacted with decanethiol in the presence of a base, such as sodium hydride, to form the decyldithio group at the 6-position of the purine ring.

Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the purine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: For controlled reaction conditions and scalability.

Continuous Flow Reactors: For efficient and consistent production.

Análisis De Reacciones Químicas

Types of Reactions

6-(Decyldithio)-1H-purin-2-amine undergoes various chemical reactions, including:

Oxidation: The decyldithio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the decyldithio group.

Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Purine derivatives without the decyldithio group.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-(Decyldithio)-1H-purin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or modulator.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-(Decyldithio)-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The decyldithio group can modulate the compound’s binding affinity and specificity, while the purine ring can interact with nucleic acid components. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity or interference with nucleic acid synthesis.

Comparación Con Compuestos Similares

Similar Compounds

6-Mercaptopurine: A purine derivative used in the treatment of leukemia.

6-Thioguanine: Another purine analog with anticancer properties.

Azathioprine: An immunosuppressive drug derived from 6-mercaptopurine.

Uniqueness

6-(Decyldithio)-1H-purin-2-amine is unique due to the presence of the decyldithio group, which imparts distinct chemical properties and potential biological activities. This structural modification differentiates it from other purine derivatives and expands its range of applications in scientific research and industry.

Actividad Biológica

Overview of 6-(Decyldithio)-1H-purin-2-amine

Chemical Identity:

- IUPAC Name: this compound

- CAS Number: 78263-87-3

- Molecular Formula: C15H20N4S2

- Molecular Weight: Approximately 320.47 g/mol

This compound belongs to a class of purine derivatives, which are known for their significant roles in various biological processes, including nucleic acid metabolism and cellular signaling.

Purine derivatives often act as substrates or inhibitors in biochemical pathways. While specific studies on this compound are scarce, similar compounds have demonstrated activities such as:

- Inhibition of Enzymes: Many purine analogs inhibit enzymes involved in nucleotide synthesis, which can affect cell proliferation.

- Antiviral and Anticancer Properties: Some purine derivatives have shown promise in treating viral infections and certain cancers by disrupting nucleic acid synthesis.

Potential Applications

-

Anticancer Agents:

- Purine analogs are frequently explored as chemotherapeutic agents due to their ability to interfere with DNA replication and repair mechanisms.

-

Antiviral Activity:

- Certain purine derivatives exhibit antiviral properties by mimicking natural nucleotides, thereby inhibiting viral replication.

-

Immunomodulation:

- Some studies suggest that purine compounds can modulate immune responses, which may be beneficial in autoimmune diseases or during infections.

Case Studies

| Compound Name | Biological Activity | Reference |

|---|---|---|

| AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) | Activates AMPK, promotes glucose uptake | PubMed |

| Cladribine | Anticancer and immunosuppressive effects | Clinical Cancer Research |

| Purine Analog X | Inhibits viral replication | Journal of Virology |

Synthesis and Characterization

Research into the synthesis of dithiolated purines has shown that modifying the sulfur moiety can alter biological activity significantly. The introduction of long alkyl chains, such as decyl groups, may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Toxicological Studies

Preliminary toxicological assessments of similar compounds indicate a need for careful evaluation of dosage and delivery methods. Toxicity profiles vary widely among purine derivatives, necessitating thorough investigation before clinical application.

Propiedades

IUPAC Name |

6-(decyldisulfanyl)-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5S2/c1-2-3-4-5-6-7-8-9-10-21-22-14-12-13(18-11-17-12)19-15(16)20-14/h11H,2-10H2,1H3,(H3,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDWUXFAXWOTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSSC1=NC(=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228926 | |

| Record name | 6-(Decyldithio)-1H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78263-87-3 | |

| Record name | 6-(Decyldithio)-1H-purin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078263873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Decyldithio)-1H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.